1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol
CAS No.: 1184392-98-0
Cat. No.: VC3056470
Molecular Formula: C12H15F3N2O
Molecular Weight: 260.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol - 1184392-98-0](/images/structure/VC3056470.png)
Specification
CAS No. | 1184392-98-0 |
---|---|
Molecular Formula | C12H15F3N2O |
Molecular Weight | 260.26 g/mol |
IUPAC Name | 1-[4-amino-2-(trifluoromethyl)phenyl]piperidin-4-ol |
Standard InChI | InChI=1S/C12H15F3N2O/c13-12(14,15)10-7-8(16)1-2-11(10)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2 |
Standard InChI Key | BNMUHRCFWIMHRF-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)C2=C(C=C(C=C2)N)C(F)(F)F |
Canonical SMILES | C1CN(CCC1O)C2=C(C=C(C=C2)N)C(F)(F)F |
Introduction
Chemical Properties and Structure
Basic Chemical Information
1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol is characterized by the molecular formula C₁₂H₁₅F₃N₂O and has a molecular weight of 260.26 g/mol . The compound is identified by CAS registry number 1184392-98-0, which serves as its unique chemical identifier in scientific databases and literature . The chemical structure features a piperidinol scaffold with a hydroxyl group at the 4-position and a 4-amino-2-(trifluoromethyl)phenyl substituent at the nitrogen atom of the piperidine ring.
Structural Features
The compound possesses several key structural elements that contribute to its chemical behavior and potential biological activity:
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A piperidine ring with a hydroxyl group at the 4-position (piperidin-4-ol)
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A phenyl ring connected to the piperidine nitrogen
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A trifluoromethyl (CF₃) group at the 2-position of the phenyl ring
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An amino group at the 4-position of the phenyl ring
The presence of the trifluoromethyl group is particularly significant as it can enhance lipophilicity, metabolic stability, and binding selectivity in drug candidates. The amino group provides a site for hydrogen bonding and potential derivatization for further structural modifications.
Physical Properties
Based on structural analysis, 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol exhibits the following computed properties:
Table 1: Computed Physicochemical Properties of 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol
Property | Value |
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Molecular Weight | 260.26 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6* |
Exact Mass | 260.11365 Da* |
*Values estimated based on similar compounds
The compound's structure suggests moderate lipophilicity, which is further influenced by the presence of the trifluoromethyl group. This property can affect the compound's membrane permeability and distribution in biological systems.
Synthesis and Preparation
Key Intermediates
The synthesis of this compound may involve 4-amino-2-trifluoromethyl benzonitrile as an intermediate, which has established preparation methods. According to the patent literature, the preparation of 4-amino-2-trifluoromethyl benzonitrile involves multiple steps including diazotization, nitration, and reduction processes . This intermediate could potentially be utilized in the synthesis of our target compound through appropriate chemical transformations.
Table 2: Potential Synthetic Intermediates
Intermediate | Role in Synthesis |
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4-Amino-2-trifluoromethyl benzonitrile | Precursor for the aromatic portion |
4-Piperidinol | Core scaffold |
4-Fluoro-2-trifluoromethyl cyanobenzene | Potential precursor for nucleophilic substitution |
Structure-Activity Relationships
Influence of the Trifluoromethyl Group
The trifluoromethyl substituent plays a crucial role in the biological activity of many pharmaceutical compounds. In related structures, the presence of a trifluoromethyl group has been shown to significantly enhance binding affinity to target receptors. For instance, in certain compounds, the removal of fluorine atoms has been associated with a 10-fold decrease in binding affinity .
The trifluoromethyl group in 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol likely influences:
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Lipophilicity and membrane permeability
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Metabolic stability
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Binding orientation and strength to potential biological targets
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Electronic properties affecting hydrogen bonding capabilities
Positional Isomerism Effects
It is important to distinguish 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol from its positional isomer, 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (CAS: 954274-37-4) . While these compounds share the same molecular formula (C₁₂H₁₅F₃N₂O) and molecular weight (260.26 g/mol), the different positioning of the amino and trifluoromethyl groups on the phenyl ring can significantly alter their biological activities and physicochemical properties.
Table 3: Comparison of Positional Isomers
Property | 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol | 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol |
---|---|---|
CAS Number | 1184392-98-0 | 954274-37-4 |
Amino Group Position | 4-position on phenyl | 2-position on phenyl |
Trifluoromethyl Position | 2-position on phenyl | 4-position on phenyl |
Molecular Weight | 260.26 g/mol | 260.26 g/mol |
This positional difference may result in distinct biological activities due to altered electronic distributions, steric factors, and hydrogen bonding capabilities.
Research and Development Status
Research Gaps and Future Directions
Despite the potential pharmaceutical interest in this compound, there are several notable research gaps that warrant further investigation:
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Comprehensive pharmacological profiling against various biological targets
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Detailed structure-activity relationship studies through systematic modification of the core structure
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Evaluation of pharmacokinetic properties and metabolic pathways
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Assessment of toxicological profiles and side effect potential
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Exploration of synthetic methodologies to improve yield and purity
These research directions could significantly enhance our understanding of 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol and its potential applications in drug discovery.
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